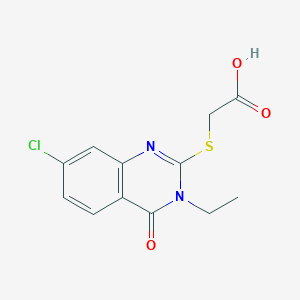
2-((7-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((7-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also contains a thioacetic acid moiety, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents under controlled conditions.
Introduction of the Thioacetic Acid Moiety: The thioacetic acid group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor of the quinazolinone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((7-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using suitable reducing agents.
Substitution: The chloro group in the quinazolinone core can be substituted with various nucleophiles to form a range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
2-((7-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((7-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Compounds such as 4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl derivatives share a similar core structure.
Thioacetic Acid Derivatives: Compounds containing the thioacetic acid moiety, such as ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate.
Uniqueness
2-((7-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is unique due to the presence of both the quinazolinone core and the thioacetic acid moiety, which confer distinct chemical and biological properties
Propiedades
Número CAS |
886500-56-7 |
|---|---|
Fórmula molecular |
C12H11ClN2O3S |
Peso molecular |
298.75 g/mol |
Nombre IUPAC |
2-(7-chloro-3-ethyl-4-oxoquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H11ClN2O3S/c1-2-15-11(18)8-4-3-7(13)5-9(8)14-12(15)19-6-10(16)17/h3-5H,2,6H2,1H3,(H,16,17) |
Clave InChI |
YLDAYRFSLOUFDC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C2=C(C=C(C=C2)Cl)N=C1SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


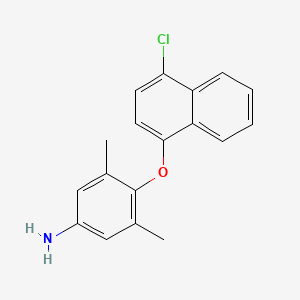
![2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole](/img/structure/B15062896.png)
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15062904.png)
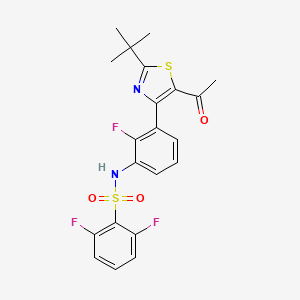
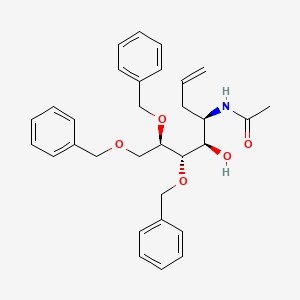
![4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid](/img/structure/B15062932.png)
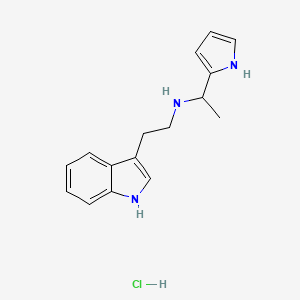
![1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro-](/img/structure/B15062949.png)

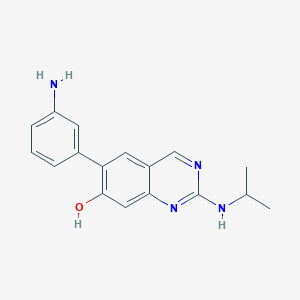
![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)
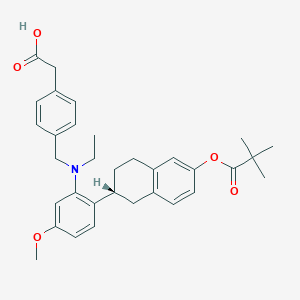
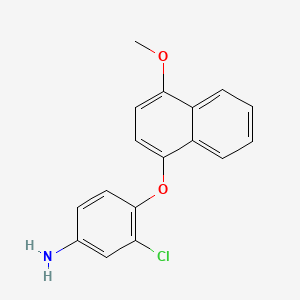
![2H,2'H-[5,5'-bichromene]-2,2'-dione](/img/structure/B15062985.png)
